![molecular formula C22H21N3O5S2 B3207211 N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040680-23-6](/img/structure/B3207211.png)
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Overview
Description
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- An oxadiazole moiety
- Sulfonamide functionality
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
-
Cytotoxicity Studies :
- Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and others.
- IC50 values for related compounds were reported in the micromolar range, indicating potent activity against these cell lines .
-
Mechanism of Action :
- The mechanism involves the induction of apoptosis through the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have confirmed these apoptotic effects .
- Molecular docking studies suggest strong interactions between the compound's aromatic rings and target proteins involved in cancer progression .
Antimicrobial Activity
The 1,2,4-oxadiazole ring system has been associated with various antimicrobial activities:
- Antibacterial Effects :
- Antifungal Activity :
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
Anticancer | U937 | 2.41 | Caspase activation |
Antibacterial | Mycobacterium bovis | Not specified | Inhibition of fatty acid biosynthesis |
Antifungal | Various fungi | Not specified | Disruption of cell wall synthesis |
Notable Research Findings
- A study conducted by Dhumal et al. (2021) explored the antitubercular effects of oxadiazole derivatives and found promising results with specific compounds inhibiting Mycobacterium bovis effectively .
- Another investigation revealed that certain oxadiazole-based compounds exhibited higher selectivity against specific cancer cell lines compared to standard treatments like doxorubicin .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(12-14)21-23-22(30-24-21)20-19(10-11-31-20)32(26,27)25(2)16-8-9-17(28-3)18(13-16)29-4/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQEYBXZLPHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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